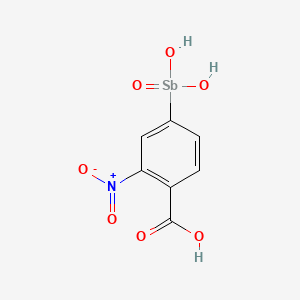

2-Nitro-4-stibonobenzoic acid

Description

Historical Context of Benzoic Acid Derivatives in Advanced Chemical Sciences

Benzoic acid, a simple aromatic carboxylic acid, was first described in the 16th century. britannica.com Its discovery and the subsequent elucidation of its structure by Justus von Liebig and Friedrich Wöhler in 1832 laid a foundational stone for the development of organic chemistry. newworldencyclopedia.org Historically, benzoic acid was obtained through the dry distillation of gum benzoin. newworldencyclopedia.orgwikipedia.org Over the centuries, its derivatives have become indispensable in various scientific and industrial domains.

The versatility of the benzoic acid scaffold allows for a wide range of chemical modifications, leading to a vast library of derivatives with diverse applications. ontosight.ai These derivatives are crucial as precursors in the synthesis of numerous organic substances, including dyes, plastics, and insect repellents. britannica.com In the realm of advanced chemical sciences, benzoic acid derivatives are fundamental building blocks in the construction of more complex molecules with tailored properties. The introduction of various functional groups onto the benzene (B151609) ring can significantly alter the electronic and steric characteristics of the parent molecule, leading to applications in medicinal chemistry, materials science, and catalysis. ontosight.airesearchgate.net For instance, the antifungal properties of benzoic acid, discovered by Salkowski in 1875, highlight the early recognition of the biological significance of its derivatives. newworldencyclopedia.org

Significance of Organoantimony Compounds in Modern Synthetic and Structural Chemistry

Organoantimony compounds, characterized by the presence of a carbon-antimony bond, represent a fascinating and evolving area of organometallic chemistry. thermofisher.com These compounds have shown significant utility as catalysts or ligands in chemical synthesis, where their unique electronic and steric properties can be fine-tuned to enhance reaction rates and product yields. mdpi.com The structural diversity of organoantimony compounds allows for their application in complex organic transformations, making them valuable tools for both academic and industrial research. mdpi.com

The chemistry of organoantimony compounds is primarily centered around two stable oxidation states for antimony: Sb(III) and Sb(V). thermofisher.comwikipedia.org Compounds with trivalent antimony (stibines, R₃Sb) are typically synthesized by reacting antimony trichloride (B1173362) with organolithium or Grignard reagents. wikipedia.orgnucleos.com Stibines are known to be weak Lewis acids but effective soft Lewis donors, which makes them useful in coordination chemistry. wikipedia.org They can undergo oxidative addition reactions, for example, with halogens to form pentacoordinate Sb(V) species (stiboranes, R₃SbX₂). wikipedia.org

Pentavalent organoantimony compounds (stiboranes, R₅Sb) can be synthesized from these trivalent precursors. nucleos.com For instance, the reaction of a dichlorostiborane with an organolithium reagent can yield a pentasubstituted antimony compound. wikipedia.org The geometry of these compounds is noteworthy; for example, pentaphenylantimony adopts a trigonal bipyramidal structure. nucleos.com The bonding in organoantimony compounds is influenced by the significant difference in electronegativity between carbon and antimony, leading to polar E-C bonds (where E = P, As, Sb, Bi) with polarity increasing down the group. libretexts.org

When an antimony atom is directly attached to an aromatic ring, the resulting compound exhibits unique properties. Aromatic stibonic acids, which are organoantimony compounds containing a stibonic acid group (-SbO(OH)₂), are a case in point. These compounds have attracted interest for their potential applications, including their use as a scaffold for developing chemotherapeutic agents. researchgate.net The negatively charged stibonic acid group can act as a mimic for DNA phosphates. researchgate.net

The synthesis and characterization of various aromatic stibonic acids have been reported, highlighting their potential in forming complex cluster compounds. For instance, reactions of aromatic stibonic acids with phosphonic acids can lead to the formation of tetranuclear oxo-hydroxo antimony clusters. researchgate.netcolab.ws The presence of the antimony atom in an aromatic system can influence the electronic properties of the ring and participate in unique bonding interactions, including hypervalent interactions where antimony can exceed its normal valency by forming intramolecular coordination bonds. researchgate.netbenthamdirect.com

Rationale for In-Depth Academic Investigation of 2-Nitro-4-stibonobenzoic Acid

The molecular architecture of this compound presents a compelling case for detailed academic study. It combines three distinct chemical functionalities on a single aromatic ring: a carboxylic acid group, a nitro group, and a stibonic acid group. This unique combination suggests a rich and complex chemical behavior. The carboxylic acid and nitro groups are well-known electron-withdrawing groups that can significantly influence the reactivity of the benzene ring. The presence of the stibonic acid group introduces the distinctive properties of organoantimony chemistry.

The interplay between these functional groups is of fundamental scientific interest. For example, the strong electron-withdrawing nature of the nitro group at the ortho position to the carboxylic acid is expected to increase the acidity of the carboxyl group. The stibonic acid at the para position further modulates the electronic landscape of the molecule. Investigating this compound can provide valuable insights into intramolecular interactions, reaction mechanisms, and the synthesis of novel materials with potentially interesting biological or catalytic activities. The study of this compound, therefore, contributes to a deeper understanding of the synergy between classic organic functional groups and organometallic moieties within a single molecular entity.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₆NO₇Sb |

| Molecular Weight | 337.88 g/mol |

| Stereochemistry | Achiral |

| Defined Stereocenters | 0 |

| E/Z Centers | 0 |

Source: Inxight Drugs ncats.io

Properties

IUPAC Name |

2-nitro-4-stibonobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4NO4.2H2O.O.Sb/c9-7(10)5-3-1-2-4-6(5)8(11)12;;;;/h1,3-4H,(H,9,10);2*1H2;;/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUAYIYWLCZXNRE-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[Sb](=O)(O)O)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6NO7Sb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80202661 | |

| Record name | 4-(Dihydroxy(oxido)stibino)-2-(hydroxy(oxido)amino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80202661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5430-24-0 | |

| Record name | 2-Nitro-4-stibonobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005430240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC13755 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13755 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(Dihydroxy(oxido)stibino)-2-(hydroxy(oxido)amino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80202661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-NITRO-4-STIBONOBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69MW5QV5E6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Precursor Chemistry for 2 Nitro 4 Stibonobenzoic Acid

Advanced Synthetic Routes to Aromatic Stibonic Acids

The synthesis of aromatic stibonic acids, compounds characterized by an antimony atom directly bonded to an aromatic ring, has traditionally been accomplished through methods that create a carbon-antimony (C-Sb) bond. These methods are foundational to accessing a wide range of organoantimony compounds.

Methodological Strategies for Carbon-Antimony Bond Formation

The formation of a C-Sb bond on an aromatic scaffold is a key transformation in the synthesis of aryl stibonic acids. Historically, the Bart reaction has been a prominent method for this purpose. This reaction involves the diazotization of an aromatic amine, followed by a reaction with an antimony(III) reagent, such as antimony trichloride (B1173362), in the presence of a copper salt catalyst. The diazonium salt, generated from the aromatic amine, serves as an electrophile that couples with the antimony species.

Another classical approach is the Scheller reaction, which utilizes a diaryl mercury compound as the starting material to be reacted with antimony trichloride. However, due to the toxicity of mercury compounds, this method is now less commonly used.

Modern approaches to C-Sb bond formation are being explored, drawing parallels from the advancements in other cross-coupling reactions, such as those used in the synthesis of arylboronic acids. These newer methods aim to improve the substrate scope, functional group tolerance, and reaction conditions of traditional techniques. For instance, transition metal-catalyzed cross-coupling reactions are being investigated as a potential avenue for more efficient C-Sb bond formation.

Chemo- and Regioselectivity in the Introduction of Antimony Functionalities onto Aromatic Rings

Achieving chemo- and regioselectivity is a critical challenge in the synthesis of substituted aromatic stibonic acids. The directing effects of the substituents already present on the aromatic ring play a crucial role in determining the position of the incoming antimony group.

In the context of synthesizing 2-Nitro-4-stibonobenzoic acid, the starting material is a substituted aminobenzoic acid. The amino group, which is later diazotized, dictates the position of the stibono group. The challenge lies in the synthesis of the correctly substituted precursor, where the amino group is positioned at the desired location for stibonation.

The electronic properties of the substituents significantly influence the reactivity of the aromatic ring. Electron-withdrawing groups, such as the nitro (-NO2) and carboxylic acid (-COOH) groups, are deactivating, meaning they decrease the rate of electrophilic aromatic substitution. masterorganicchemistry.comlibretexts.orgyoutube.com The nitro group is a strong deactivating group and a meta-director in electrophilic aromatic substitution. Conversely, the amino group (-NH2) is a strong activating group and an ortho-, para-director. In the synthesis of the precursor for this compound, the relative positions of these groups are established through a series of strategic synthetic steps.

Precursor Chemistry: Derivatization of Nitrobenzoic Acid Scaffolds

The synthesis of this compound is highly dependent on the availability of a suitable precursor, specifically a substituted nitrobenzoic acid bearing an amino group at the 4-position. This section details the synthesis of these key intermediates.

Synthesis of Key Substituted Nitrobenzoic Acids as Synthetic Intermediates

A plausible precursor for the synthesis of this compound is 2-nitro-4-aminobenzoic acid. The synthesis of this intermediate can be envisioned starting from a more readily available substituted toluene. For example, the synthesis of the isomeric 4-amino-3-nitrobenzoic acid often begins with the nitration of 4-chlorotoluene, followed by oxidation of the methyl group to a carboxylic acid, and finally, nucleophilic substitution of the chloro group with an amino group. guidechem.com

A general strategy for preparing substituted nitrobenzoic acids involves the oxidation of the corresponding nitrotoluenes. Various oxidizing agents can be employed for this transformation, including potassium permanganate (B83412) (KMnO4), nitric acid, or chromic acid. orgsyn.org For instance, p-nitrotoluene can be oxidized to p-nitrobenzoic acid in high yield using sodium dichromate in sulfuric acid. orgsyn.org

The synthesis of 4-amino-3-nitrobenzoic acid has been reported through the nitration of 4-aminobenzoic acid derivatives. nbinno.combond.edu.aunih.govacs.org The amino group, being a strong ortho-, para-director, directs the incoming nitro group to the position ortho to it.

| Starting Material | Reagents and Conditions | Product | Yield (%) |

| 4-Chlorobenzoic acid | Concentrated H2SO4, Fuming HNO3; then 30% methylamine (B109427) solution, heat | 4-(Methylamino)-3-nitrobenzoic acid | Not specified |

| p-Nitrotoluene | Na2Cr2O7, H2SO4, H2O | p-Nitrobenzoic acid | 82-86 |

| 4-Amino-3-nitrobenzoic acid | CH3OH, H2SO4 (cat.) | Methyl 4-amino-3-nitrobenzoate | Workable |

| 4-Amino-3-nitrobenzoic acid | 1. NaNO2, HCl (aq), 0-5°C; 2. KI (aq) | 4-Iodo-3-nitrobenzoic acid | 89.7 |

This table presents data from various synthetic procedures for substituted nitrobenzoic acids and their derivatives.

Functional Group Interconversions and Transformations Preceding Stibonation

The synthesis of the target precursor, 2-nitro-4-aminobenzoic acid, requires a series of functional group interconversions. A common synthetic strategy involves introducing the functional groups in a specific order to ensure the desired regiochemistry.

For example, starting with toluene, a Friedel-Crafts alkylation can be performed, followed by nitration. The alkyl group is an ortho-, para-director, leading to a mixture of ortho- and para-nitrotoluene. The para isomer can then be separated and subjected to oxidation to yield p-nitrobenzoic acid. Subsequent nitration of p-nitrobenzoic acid would be directed by the meta-directing carboxylic acid and nitro groups, which is not the desired outcome.

A more effective strategy would be to start with a precursor where the amino and nitro groups are already in the desired positions. For instance, one could envision the synthesis starting from 4-chloro-2-nitrotoluene. Oxidation of the methyl group would yield 4-chloro-2-nitrobenzoic acid. Subsequently, a nucleophilic aromatic substitution of the chloride with ammonia (B1221849) or an equivalent amino source would furnish the desired 2-nitro-4-aminobenzoic acid.

The key transformation immediately preceding the stibonation is the diazotization of the amino group. This is typically achieved by treating the aromatic amine with sodium nitrite (B80452) in the presence of a strong acid, such as hydrochloric acid, at low temperatures (0-5 °C). ambeed.com The resulting diazonium salt is then used directly in the Bart reaction.

Methodological Advancements in the Synthesis of this compound

While the Bart reaction remains a cornerstone for the synthesis of aryl stibonic acids, modern synthetic chemistry seeks to develop more efficient, milder, and more versatile methods. For the synthesis of a highly functionalized molecule like this compound, these advancements are particularly relevant.

Drawing inspiration from the extensive developments in palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds, similar strategies are being explored for carbon-antimony bond formation. These methods could potentially offer a route that avoids the use of diazonium salts, which can be unstable. For example, a palladium-catalyzed coupling of an aryl halide or triflate with an antimony nucleophile could be a viable alternative.

Furthermore, advancements in the synthesis of arylboronic acids, such as the iridium-catalyzed borylation of arenes, could serve as a blueprint for the direct C-H stibonation of aromatic rings. organic-chemistry.org While not yet established for antimony, the development of suitable catalysts and reaction conditions could enable the direct introduction of a stibono group onto the nitrobenzoic acid scaffold, potentially with high regioselectivity.

The use of flow chemistry is another modern approach that could be applied to the synthesis of this compound. The diazotization and subsequent Bart reaction often involve reactive intermediates and exothermic processes. A continuous flow setup could offer better control over reaction parameters such as temperature and reaction time, leading to improved yields and safety.

| Precursor | Reaction Type | Key Reagents | Potential Product |

| 2-Nitro-4-halobenzoic acid | Pd-catalyzed Cross-Coupling | Antimony nucleophile, Pd catalyst, ligand | This compound |

| 2-Nitrobenzoic acid | Direct C-H Stibonation | Antimony reagent, transition metal catalyst | This compound |

| 2-Nitro-4-aminobenzoic acid | Diazotization/Bart Reaction (Flow) | NaNO2/acid, SbCl3/Cu(I) | This compound |

This table outlines potential modern synthetic strategies for this compound.

Reaction Mechanisms and Reactivity Profiles of 2 Nitro 4 Stibonobenzoic Acid

Mechanistic Investigations of Aromatic Transformations Involving 2-Nitro-4-stibonobenzoic Acid

The reactivity of the benzene (B151609) ring in this compound is profoundly influenced by the attached nitro, stibono, and carboxyl substituents. These groups determine the pathways for both electrophilic and nucleophilic aromatic substitution reactions.

Electrophilic and Nucleophilic Aromatic Substitution Pathways

Electrophilic Aromatic Substitution (EAS) reactions proceed via a two-step mechanism. The initial and rate-determining step involves the attack of the aromatic π-electron system on an electrophile (E⁺), leading to the formation of a positively charged carbocation intermediate known as an arenium ion or sigma complex masterorganicchemistry.comlibretexts.org. This step disrupts the ring's aromaticity masterorganicchemistry.com. In the second, faster step, a base removes a proton from the carbon atom bearing the new substituent, restoring aromaticity masterorganicchemistry.comlibretexts.org. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation masterorganicchemistry.commasterorganicchemistry.com.

Nucleophilic Aromatic Substitution (SNAr) occurs when the aromatic ring is electron-deficient, making it susceptible to attack by a nucleophile masterorganicchemistry.comyoutube.com. This pathway is favored by the presence of strong electron-withdrawing groups on the ring masterorganicchemistry.commsu.eduwikipedia.org. The SNAr mechanism also involves two steps: the addition of a nucleophile to the ring to form a resonance-stabilized, negatively charged intermediate (a Meisenheimer complex), followed by the elimination of a leaving group from the same carbon, which re-establishes the aromaticity of the ring masterorganicchemistry.comwikipedia.org. The initial addition of the nucleophile is typically the slow, rate-limiting step nih.gov.

Influence of Nitro and Stibono Substituents on Aromatic Ring Reactivity

The rate and orientation of substitution reactions on the this compound ring are dictated by the cumulative electronic effects of its substituents.

Nitro Group (-NO₂): The nitro group is a powerful deactivating group for electrophilic aromatic substitution. It withdraws electron density from the benzene ring through both a strong inductive effect (due to the electronegativity of nitrogen and oxygen) and a resonance effect libretexts.orgvedantu.comminia.edu.eg. This reduction in electron density makes the ring less nucleophilic and therefore less reactive towards electrophiles libretexts.orgminia.edu.eg. As a deactivating group, it directs incoming electrophiles to the meta position. Conversely, the nitro group is a strong activator for nucleophilic aromatic substitution, particularly when positioned ortho or para to a leaving group, as it can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance masterorganicchemistry.commsu.eduwikipedia.orgnih.gov.

Stibono Group (-SbO(OH)₂): The stibono group, an organoantimony(V) functional group, is also expected to be electron-withdrawing and thus deactivating towards electrophilic substitution. This is due to the inductive effect of the relatively electropositive antimony atom bonded to electronegative oxygen atoms. As a deactivating group, it would likely direct incoming electrophiles to the meta position relative to its own position.

Carboxyl Group (-COOH): The carboxyl group is another electron-withdrawing and deactivating, meta-directing substituent vedantu.com.

The combined presence of these three deactivating groups renders the aromatic ring of this compound highly electron-deficient and significantly less reactive toward electrophilic attack compared to benzene. Nucleophilic aromatic substitution would be a more plausible transformation if a suitable leaving group were present at a position activated by the nitro group (i.e., ortho or para to it).

| Substituent | Effect on Reactivity | Directing Influence |

|---|---|---|

| Nitro (-NO₂) | Strongly Deactivating | Meta |

| Carboxyl (-COOH) | Deactivating | Meta |

| Stibono (-SbO(OH)₂) | Deactivating (Predicted) | Meta (Predicted) |

Transformations of the Stibono Functional Group in this compound

The stibono group itself is a reactive center, capable of undergoing redox reactions and ligand exchange.

Redox Chemistry of Antimony Centers within Aromatic Frameworks

Antimony in organometallic compounds can exist in various oxidation states, most commonly Sb(III) and Sb(V) nih.gov. Arylstibonic acids contain pentavalent antimony (Sb(V)). The antimony center is redox-active. For instance, triphenylstibine (Sb(III)) can be oxidized by reagents like potassium permanganate (B83412) to form triphenylstibine dihydroxide (Sb(V)) archive.org. Conversely, the Sb(V) center in the stibono group of this compound can be reduced to an Sb(III) species (a stibine) using appropriate reducing agents. The redox chemistry of antimony is complex and plays a crucial role in its environmental behavior and potential applications nih.gov. Studies on fluorescent organo-antimony compounds have also explored electron transfer reduction processes, highlighting the inherent redox activity of these species rsc.org.

Ligand Exchange and Derivatization Reactions at the Stibono Moiety

A ligand exchange reaction involves the substitution of one or more ligands in a complex with different ligands libretexts.orgchemguide.co.uk. The stibonic acid moiety, represented as -SbO(OH)₂, possesses hydroxyl groups that can be replaced in ligand exchange reactions. This is analogous to reactions in other metal complexes where aqua ligands are replaced by species like chloride or thiocyanate ions libretexts.orgchemguide.co.uksavemyexams.com. For example, treatment of the dihydroxide with concentrated hydrochloric acid could potentially replace the hydroxyl groups with chloride ligands, forming a dichloride derivative archive.org. Such derivatization is a key pathway for modifying the properties and reactivity of arylstibonic acids. These compounds have been investigated as inhibitors and activators of enzymes, where their interaction likely involves coordination and potential ligand exchange with biological molecules nih.govnih.gov.

Reactivity of the Carboxyl Group in this compound

The carboxyl group (-COOH) in this compound exhibits reactivity typical of carboxylic acids, although its properties are modulated by the strong electron-withdrawing substituents on the aromatic ring.

The most significant effect is on the acidity of the compound. Electron-withdrawing groups increase the acidity of benzoic acid by stabilizing the negative charge of the conjugate base (the carboxylate anion) through inductive effects libretexts.orgmsu.eduopenstax.org. The nitro group, in particular, is known to substantially increase the acidity of benzoic acid openstax.orglibretexts.org. The stibono group is also expected to contribute to this effect. Therefore, this compound is predicted to be a considerably stronger acid than benzoic acid.

| Substituent (Y) in p-Y-C₆H₄COOH | pKa | Effect Relative to Benzoic Acid |

|---|---|---|

| -OH | 4.48 | Less Acidic |

| -OCH₃ | 4.46 | Less Acidic |

| -CH₃ | 4.34 | Less Acidic |

| -H | 4.19 | Reference |

| -Cl | 4.0 | More Acidic |

| -Br | 3.96 | More Acidic |

| -CHO | 3.75 | More Acidic |

| -CN | 3.55 | More Acidic |

| -NO₂ | 3.41 | More Acidic |

Data sourced from openstax.orglibretexts.org.

Furthermore, the carboxyl group can undergo various derivatization reactions to form esters, amides, acyl chlorides, and other functional derivatives nih.govthermofisher.com. These transformations typically involve the substitution of the hydroxyl group msu.edu.

Esterification: Reaction with an alcohol in the presence of an acid catalyst (Fischer esterification).

Amide Formation: Conversion to a more reactive acyl chloride (e.g., using thionyl chloride, SOCl₂) followed by reaction with an amine.

Reduction: Reduction to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

These reactions focus on the carboxyl group itself, and the highly deactivated state of the aromatic ring is not expected to interfere with these transformations.

Information regarding "this compound" is currently unavailable.

Extensive research has been conducted to gather information on the chemical compound “this compound,” focusing on its reaction mechanisms, specifically esterification, amidation, and decarboxylation pathways. Despite a thorough search of available scientific literature and chemical databases, no specific data or research findings for this particular compound could be located.

The search included general principles of reactions involving related compounds, such as nitrobenzoic acids, to infer potential reactivity. For instance, literature on the esterification of various isomers of nitrobenzoic acid describes processes using catalysts like polyfluoroalkanesulfonic acid or triphenylphosphine dihalides. google.comresearchgate.net General methods for esterification, such as the Fischer esterification, involve reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. iajpr.commasterorganicchemistry.com Additionally, information was found on the synthesis and reactions of other substituted nitrobenzoic acids, for example, 2-nitro-4-methylsulfonylbenzoic acid. google.comgoogle.comresearchgate.net

However, the presence of the stibono group (an antimony-containing functional group) at the 4-position of the benzene ring introduces unique chemical properties that cannot be reliably extrapolated from data on other substituted nitrobenzoic acids. The specific influence of the stibono group on the reactivity of the carboxylic acid and the nitro group remains uncharacterized in the available literature.

Consequently, without any specific research on "this compound," it is not possible to provide a scientifically accurate and detailed article on its reaction mechanisms and reactivity profiles as requested. No information was found regarding its esterification, amidation reactions under various conditions, or its decarboxylation pathways and derivatives.

Therefore, the requested article cannot be generated at this time due to the absence of scientific data for the specified compound. Further experimental research on "this compound" would be required to elucidate its chemical properties and reactivity.

Information on "this compound" is Not Available in Publicly Accessible Scientific Literature

Following a comprehensive search of scientific databases and scholarly articles, no specific information was found regarding the chemical compound “this compound” or its coordination chemistry. The requested article, with its detailed outline focusing on ligand design, complexation with metal centers, supramolecular assembly, and advanced characterization techniques, cannot be generated due to the absence of published research on this particular molecule.

The search for information on the coordination chemistry of this compound did not yield any relevant results. Similarly, inquiries into the design principles of organoantimony carboxylates, while providing general knowledge, offered no specifics pertaining to the nitro- and stibono-substituted benzoic acid derivative . No data could be located on its complexation with various metal centers, including details on stoichiometry, coordination numbers, or geometries.

Further investigation into the potential multidentate and bridging coordination modes of its benzoate and stibono ligands, and the specific influence of the stibono moiety on the coordination environment, also returned no pertinent information. The topics of supramolecular assembly and the formation of coordination polymers involving this compound are equally undocumented in the available literature. Finally, no studies detailing the use of advanced characterization techniques to elucidate the structures of its coordination complexes could be found.

While the principles of coordination chemistry and the study of organoantimony compounds are well-established fields, it appears that "this compound" has not been a subject of synthesis or investigation in the research community, or at least, such research has not been published in publicly accessible domains. Therefore, the creation of a scientifically accurate and informative article based on the provided outline is not possible at this time.

Derivatives and Analogs of 2 Nitro 4 Stibonobenzoic Acid: Structure Activity Relationships

Design and Synthetic Strategies for Novel Analogs and Derivatives

The rational design of new analogs of 2-nitro-4-stibonobenzoic acid hinges on established synthetic methodologies that allow for precise modifications at its key functional groups. These strategies are aimed at creating a library of related compounds to explore structure-activity relationships.

The nitro group is a versatile functional group that can be chemically altered to produce a range of derivatives. nih.gov As an electron-withdrawing group, it significantly influences the electronic properties of the aromatic ring. nih.gov Synthetic strategies focus on its reduction or replacement to modulate these properties.

Reduction Products: The most common modification is the reduction of the nitro group (-NO₂) to an amino group (-NH₂). This transformation dramatically alters the electronic and steric profile of the molecule, converting a strong electron-withdrawing group into an electron-donating group. Other partial reduction products, such as the hydroxylamino (-NHOH) and nitroso (-NO) derivatives, can also be synthesized to provide intermediate electronic properties.

Other Nitro Derivatives: The position of the nitro group can be altered, although this requires de novo synthesis of the entire molecule starting from different precursors. google.com Additionally, the introduction of a second nitro group onto the aromatic ring could be explored to further enhance its electron-withdrawing character.

Table 1: Synthetic Strategies for Modifying the Nitro Group

| Original Group | Target Derivative | General Synthetic Approach | Expected Change in Property |

| Nitro (-NO₂) | Amino (-NH₂) | Catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reduction (e.g., Sn/HCl) | Converts electron-withdrawing group to electron-donating group |

| Nitro (-NO₂) | Hydroxylamino (-NHOH) | Controlled reduction (e.g., with zinc dust in a neutral medium) | Introduces a nucleophilic and redox-active group |

| Nitro (-NO₂) | Nitroso (-NO) | Electrochemical reduction or reduction with specific reagents | Creates a reactive intermediate for further functionalization |

The stibono group (-SbO(OH)₂) is a defining feature of the molecule. Modifications here can involve changing the oxidation state of the antimony atom or altering the ligands attached to it.

Varying Antimony Oxidation States: The antimony in the stibono group is in the pentavalent state (Sb(V)). It can be reduced to the trivalent state (Sb(III)) to form a stibonous acid derivative. This change would significantly alter the geometry and electronic properties of the functional group.

Alternate Antimony Ligands: The hydroxyl ligands on the antimony atom can be replaced with other groups, such as halides (e.g., -SbCl₂) or organic moieties, through various organometallic reactions. This allows for fine-tuning of the group's steric bulk and lipophilicity.

The carboxyl group (-COOH) is readily derivatized using standard organic chemistry techniques, which can alter the compound's solubility, polarity, and ability to act as a hydrogen bond donor.

Ester Derivatives: Esterification can be achieved by reacting the carboxylic acid with various alcohols in the presence of an acid catalyst. This modification replaces the acidic proton, which can impact molecular interactions and cell permeability. A range of esters (methyl, ethyl, etc.) can be synthesized to systematically vary steric bulk and lipophilicity.

Amide Derivatives: Amides are formed by reacting the carboxylic acid (or its more reactive acyl chloride derivative) with primary or secondary amines. This introduces a nitrogen atom and the potential for different hydrogen bonding patterns.

Anhydride Derivatives: Anhydrides can be formed through the dehydration of two carboxylic acid molecules, potentially linking two molecules of this compound together.

Exploration of Structure-Activity Relationships in Non-Clinical Contexts

Structure-activity relationship (SAR) studies aim to connect the specific structural features of these newly synthesized derivatives with their chemical reactivity and molecular interactions.

Theoretical calculations and computational modeling are often employed to determine the most stable conformers (low-energy spatial arrangements) of the derivatives. ufms.br For example, the rotation around the bond connecting the aromatic ring to the carboxyl group and the stibono group can be analyzed. Modifications, particularly the introduction of bulky substituents, can create conformational restrictions that lock the molecule into a specific shape. nih.gov For instance, converting the carboxyl group to a bulky ester could hinder rotation and affect how the molecule interacts with other species.

The electronic and steric properties of substituents have a profound impact on a molecule's reactivity and intermolecular interactions.

Electronic Effects: The electron-withdrawing or electron-donating nature of a substituent alters the electron density distribution across the aromatic ring. researchgate.net The nitro group is strongly electron-withdrawing, while an amino group (a reduction product) is electron-donating. These effects can be quantified using parameters like Hammett constants. An increase in the electron-donating properties of a substituent generally makes the reduction of a nitro group require more energy. researchgate.net

Steric Effects: The size and shape of a substituent (its steric bulk) can influence reaction rates and molecular recognition by physically hindering the approach of a reactant or a binding partner. researchgate.net For example, replacing the hydroxyl groups on the stibono moiety with larger ligands would increase steric hindrance around that part of the molecule. The distortion of a molecule's planar arrangement due to bulky groups can decrease resonance interaction between the functional groups and the aromatic ring. researchgate.net

Table 2: Influence of Functional Group Modification on Molecular Properties

| Modification | Substituent Change | Primary Electronic Effect | Primary Steric Effect |

| Nitro Group Reduction | -NO₂ → -NH₂ | Strong electron-withdrawing to strong electron-donating | Minor change in size |

| Carboxyl Group Esterification | -COOH → -COOCH₃ | Removes acidic proton, slightly less electron-withdrawing | Increased bulk |

| Stibono Group Reduction | Sb(V) → Sb(III) | Change in Lewis acidity and charge distribution | Change in local geometry |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Chemical Behavior

Quantitative Structure-Activity Relationship (QSAR) models are mathematical tools used to predict the activity or properties of a chemical compound based on its molecular structure. wikipedia.org These models are crucial in fields like drug discovery and toxicology for forecasting the behavior of new or untested chemicals, thereby saving time and resources. nih.govmdpi.com For a compound like this compound, a QSAR model would correlate its structural features (descriptors) with a specific chemical behavior or activity.

QSAR modeling involves several key steps:

Data Collection: A dataset of structurally related compounds with known activities is compiled. For this compound, this would ideally include various substituted nitrobenzoic acids and organoantimony compounds.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical structure, are calculated. These can include physicochemical properties (like hydrophobicity, represented by LogP), electronic properties (like the energy of the Highest Occupied Molecular Orbital, HOMO, or Lowest Unoccupied Molecular Orbital, LUMO), and topological indices (describing molecular size and shape). studycorgi.com

Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical model that links the descriptors to the observed activity. nih.gov

Validation: The model's predictive power is rigorously tested using both internal and external validation techniques to ensure it is robust and reliable. mdpi.comnih.gov

In the context of nitroaromatic compounds, QSAR studies have successfully predicted properties like mutagenicity and toxicity. nih.govnih.gov Descriptors such as hydrophobicity and the energy of the LUMO (E-LUMO) have been shown to be significant indicators of mutagenicity. mdpi.com For benzoic acid derivatives, QSAR analyses have revealed that properties like hydrophobicity, aromaticity, and electronic parameters are key in explaining their biological activities. nih.govchitkara.edu.in

The table below illustrates a hypothetical set of descriptors that would be relevant for a QSAR analysis of this compound and its analogs. The "Predicted Chemical Behavior" is a conceptual endpoint that could represent various properties such as reactivity, acidity, or a specific biological activity.

This illustrative table demonstrates how variations in molecular descriptors across a series of related compounds can be used to model and predict the behavior of a target molecule.

Impact of Molecular Modifications on Intrinsic Chemical Functionality and Reactivity

Modifying the molecular structure of this compound by altering its functional groups would have a profound impact on its chemical properties, such as acidity, solubility, and reactivity.

The Carboxylic Acid Group (-COOH): The acidity of the benzoic acid moiety is significantly influenced by the electronic effects of other substituents on the aromatic ring. openstax.org

Electron-Withdrawing Groups (EWGs): Groups like the nitro (-NO₂) group are strong EWGs. They pull electron density away from the benzene (B151609) ring, which in turn stabilizes the negative charge of the carboxylate anion ( -COO⁻) formed upon deprotonation. libretexts.orgstackexchange.com This stabilization makes the compound more acidic (lowers its pKa) compared to unsubstituted benzoic acid. quora.com

Electron-Donating Groups (EDGs): Conversely, EDGs would destabilize the carboxylate anion, making the acid weaker.

The position of the substituent is also critical. An EWG at the ortho or para position (like the nitro group in 4-nitrobenzoic acid) has a stronger acid-strengthening effect than one at the meta position due to the involvement of resonance. echemi.comallen.in The ortho-effect, where a group at the position adjacent to the carboxylic acid causes steric hindrance, can force the -COOH group out of the plane of the ring, further increasing acidity. echemi.com

The Nitro Group (-NO₂): The nitro group is a key determinant of the molecule's reactivity.

Electrophilicity: It strongly deactivates the aromatic ring towards electrophilic substitution reactions by withdrawing electron density. mdpi.com

Nucleophilic Substitution: The strong electron-withdrawing nature of the nitro group makes the aromatic ring electron-deficient and thus more susceptible to nucleophilic aromatic substitution.

The Stibono Group (-Sb): The stibono group, containing antimony, introduces organometallic character to the molecule. Organoantimony compounds have distinct reactivity patterns. wikipedia.org

Lewis Acidity/Basicity: Tricoordinate antimony compounds (stibines, R₃Sb) are generally weak Lewis acids. wikipedia.org The nature of the stibono group (e.g., -SbH₂, -Sb(OH)₂, or -SbO(OH)₂) would determine its behavior.

Oxidation State: Antimony can exist in different oxidation states, typically Sb(III) and Sb(V). wikipedia.org This allows for oxidative addition and reductive elimination reactions, a common feature in organometallic chemistry. wikipedia.org The stibono group's presence could open up unique reaction pathways not available to simple nitrobenzoic acids.

Polarity of the C-Sb Bond: The carbon-antimony bond is polar, with a partial negative charge on the carbon and a partial positive charge on the metal. This makes the compound a potential reducing agent and reactive towards various electrophiles and oxidizing agents. jetir.orgbritannica.com

Theoretical and Computational Studies on 2 Nitro 4 Stibonobenzoic Acid

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing insights into its electronic structure, stability, and reactivity.

Applications of Density Functional Theory (DFT) for Molecular Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. This process involves finding the minimum energy structure on the potential energy surface. For 2-Nitro-4-stibonobenzoic acid, DFT calculations would be employed to predict bond lengths, bond angles, and dihedral angles. Different combinations of exchange-correlation functionals (e.g., B3LYP, PBE0) and basis sets (e.g., 6-311++G(d,p), def2-TZVP) would be tested to find a level of theory that accurately describes the system, particularly the heavy antimony atom. The optimized geometry is the first step for further computational analysis, including frequency calculations and molecular orbital analysis.

Analysis of Frontier Molecular Orbitals and Electron Density Distributions

The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. For this compound, analysis of these orbitals would reveal the regions of the molecule most susceptible to electrophilic and nucleophilic attack. Electron density distribution maps would further illustrate the charge distribution across the molecule, highlighting the electronegative nitro and carboxylic acid groups and the electropositive stibono group.

Prediction and Interpretation of Spectroscopic Properties from Computational Models

Computational models can predict various spectroscopic properties, which can then be used to interpret and verify experimental data.

Vibrational Frequencies and Infrared Spectral Analysis

Following a successful geometry optimization, vibrational frequency calculations are typically performed. These calculations not only confirm that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) but also predict the molecule's infrared (IR) spectrum. For this compound, these calculations would predict the characteristic vibrational modes, such as the stretching frequencies of the C=O, O-H, N-O, and Sb-C bonds. This predicted spectrum could then be compared with an experimentally obtained IR spectrum to confirm the molecule's structure.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts. For this compound, these predictions would help in assigning the signals in an experimental NMR spectrum to specific protons and carbon atoms in the molecule, aiding in its structural confirmation. The accuracy of the predicted shifts depends on the level of theory and the solvent model used in the calculation.

Mechanistic Insights from Computational Reaction Simulations

Computational chemistry can be used to model chemical reactions, providing valuable insights into reaction mechanisms that are often difficult to study experimentally. For this compound, reaction simulations could be used to explore its synthesis, degradation pathways, or its reactivity with other molecules. By mapping the potential energy surface, transition states can be located, and activation energies can be calculated. This information would help in understanding the kinetics and thermodynamics of the reactions involving this compound, potentially leading to the optimization of reaction conditions or the design of new synthetic routes.

Transition State Analysis for Key Chemical Transformations

No data available.

Reaction Pathway Elucidation and Energy Barrier Calculations

No data available.

Investigations into Intermolecular Interactions and Solvation Effects

No data available.

Q & A

Basic: What are the recommended synthetic pathways for 2-Nitro-4-stibonobenzoic acid?

Answer:

- Nitration of Benzoic Acid Derivatives: Start with a substituted benzoic acid (e.g., 4-stibonobenzoic acid) and introduce the nitro group using mixed acid (HNO₃/H₂SO₄) under controlled temperature (0–5°C) to avoid over-nitration.

- Reductive Functionalization: If intermediate amino groups are required, reduce the nitro group using palladium on carbon (Pd/C) with hydrogen gas (H₂) at 25–50°C .

- Purification: Recrystallize the product using ethanol/water mixtures or employ column chromatography with silica gel and ethyl acetate/hexane eluents .

Advanced: How can researchers address instability of the nitro group during storage or reactions?

Answer:

- Storage: Protect from UV light and humidity by storing in amber glass containers at 2–8°C in a ventilated, inert atmosphere (e.g., nitrogen) .

- Stabilization: Add radical inhibitors (e.g., BHT) to prevent decomposition. Monitor stability via periodic HPLC analysis .

- Reaction Design: Use low-temperature conditions (<10°C) for reactions involving strong acids or bases to minimize nitro group degradation .

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:

- Chromatography: High-Performance Liquid Chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) to assess purity .

- Spectroscopy:

- Mass Spectrometry: High-resolution MS (HRMS) for molecular ion validation and fragmentation pattern analysis .

Advanced: How can conflicting reactivity data in nitrobenzoic acid derivatives be resolved?

Answer:

- Systematic Variation: Test reactivity under controlled variables (e.g., solvent polarity, temperature, catalyst loadings) to identify outlier conditions .

- Isotopic Labeling: Use ¹⁵N-labeled nitro groups to track reaction pathways via NMR or MS .

- Computational Modeling: Apply density functional theory (DFT) to predict electronic effects of the stibono group on nitro reactivity .

Basic: What safety protocols are essential for handling this compound?

Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .

- Spill Management: Neutralize spills with sodium bicarbonate and adsorb using vermiculite. Avoid water to prevent contamination .

- Disposal: Follow hazardous waste regulations. Incinerate in a licensed facility with NOx scrubbers to mitigate environmental release .

Advanced: What potential applications does this compound have in medicinal chemistry?

Answer:

- Prodrug Design: The nitro group can be reduced in vivo to generate bioactive amino derivatives, targeting enzymes like nitroreductases in cancer therapy .

- Coordination Chemistry: The stibono group may act as a ligand for metal complexes, enabling catalytic or antibacterial applications .

- Challenges: Address solubility issues via esterification (e.g., methyl esters) or salt formation (e.g., sodium salts) .

Basic: What methods are effective for purifying this compound?

Answer:

- Recrystallization: Use ethanol/water (70:30 v/v) at 60°C, cooling slowly to 4°C for crystal formation .

- Column Chromatography: Silica gel with gradient elution (hexane → ethyl acetate) to separate nitro derivatives from byproducts .

- Acid-Base Extraction: Dissolve in dilute NaOH, filter, and precipitate with HCl (pH 2–3) for high-purity isolates .

Advanced: How can mechanistic studies elucidate the reactivity of the nitro group in this compound?

Answer:

- Kinetic Studies: Monitor reaction rates under varying conditions (pH, temperature) to determine rate-limiting steps .

- Electrochemical Analysis: Cyclic voltammetry to assess redox behavior and electron-transfer pathways .

- Cross-Coupling Reactions: Explore Suzuki-Miyaura couplings to functionalize the aromatic ring, leveraging the nitro group as a directing group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.